![molecular formula C21H16F3N5O2S B284327 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for ease of reference.
Mecanismo De Acción
The exact mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and apoptosis. Compound X has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are known to be involved in cell growth and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis in cancer cells
3. Inhibition of inflammation
4. Neuroprotective effects
5. Antiviral and antibacterial effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. Some of the major advantages are:
1. High potency and selectivity
2. Low toxicity
3. Good solubility in water and organic solvents
4. Stable under various storage conditions
Some of the major limitations are:
1. High cost of synthesis
2. Limited availability
3. Limited knowledge of the mechanism of action
Direcciones Futuras
There are several future directions for the research and development of Compound X. Some of the major directions are:
1. Optimization of synthesis method to increase yield and purity
2. Identification of the exact mechanism of action
3. Development of more potent and selective analogs
4. Evaluation of the pharmacokinetics and pharmacodynamics of Compound X in vivo
5. Clinical trials for the potential use of Compound X as a chemotherapeutic agent or in the treatment of neurological disorders and inflammatory diseases.
Conclusion:
Compound X is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Compound X have been discussed in this paper. Further research and development of Compound X may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. The reaction is carried out in the presence of a suitable solvent and a catalyst, under controlled temperature and pressure conditions. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. Some of the major scientific research applications of Compound X are listed below:
1. Cancer Research: Compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. It has been studied as a potential chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Compound X has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
3. Inflammation: Compound X has been studied for its anti-inflammatory effects in various inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
4. Infectious Diseases: Compound X has been studied for its potential antibacterial and antiviral effects against various infectious diseases, including tuberculosis, HIV, and hepatitis C.
Propiedades
Fórmula molecular |
C21H16F3N5O2S |
---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C21H16F3N5O2S/c1-13-10-18(29(28-13)14-6-3-2-4-7-14)27-19(30)12-32-20-25-15(16-8-5-9-31-16)11-17(26-20)21(22,23)24/h2-11H,12H2,1H3,(H,27,30) |
Clave InChI |
TXDUUWAYDUZIHK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.